molecular formula C21H22N2O5 B2911174 Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207056-41-4

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B2911174
CAS No.: 1207056-41-4
M. Wt: 382.416
InChI Key: AULHKEBDDYOWSO-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic quinoline derivative featuring a 6-ethoxy substituent, a 4-[(3,5-dimethoxyphenyl)amino] group, and a methyl ester at position 2. Its structure combines a quinoline core with polar and lipophilic substituents, making it a candidate for pharmacological studies, particularly in targeting membrane-associated proteins like P-glycoprotein (P-gp) . The ethoxy and methoxy groups enhance solubility and modulate electronic properties, while the aromatic amino group may contribute to binding interactions.

Properties

IUPAC Name

methyl 4-(3,5-dimethoxyanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-5-28-14-6-7-18-17(11-14)19(12-20(23-18)21(24)27-4)22-13-8-15(25-2)10-16(9-13)26-3/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULHKEBDDYOWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxyaniline with ethyl 2-chloroquinoline-3-carboxylate under basic conditions. This reaction is followed by methylation of the resulting intermediate to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring and the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological or chemical properties.

Scientific Research Applications

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The quinoline core distinguishes the target compound from isoquinoline and benzofuran derivatives. Key comparisons include:

Quinoline Derivatives

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylates (e.g., 6a) Structural Differences: The target compound replaces the 6-methoxy group with 6-ethoxy and introduces a 4-[(3,5-dimethoxyphenyl)amino] group instead of a simple aryl substituent at position 2. Synthesis: Both compounds use methyl esterification (via methyl iodide and K₂CO₃), but the target requires additional steps to introduce the ethoxy and amino groups . Biological Relevance: 6-Methoxy-2-arylquinolines are studied as P-gp inhibitors.

Isoquinoline Derivatives

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) Core Difference: Isoquinoline vs. quinoline alters electronic distribution and steric profile. Substituents: 6d has 6,7-dimethoxy and ethyl ester groups.

Benzofuran Derivatives

(2RS,3SR)-Methyl 3-(3,5-Dimethoxyphenyl)-2-(4-hydroxyphenyl)-6-methoxybenzofuran-4-carboxylate (6) Core Difference: Benzofuran vs. quinoline affects aromaticity and planarity. Substituents: Both share 3,5-dimethoxyphenyl groups, but the target’s quinoline core may offer stronger π-π stacking interactions in biological targets .

Physicochemical Properties

Property Target Compound 6a (Methoxy Analog) 6d (Isoquinoline) Benzofuran 6
Core Structure Quinoline Quinoline Isoquinoline Benzofuran
6-Position Ethoxy Methoxy Methoxy Methoxy
4-Position 3,5-Dimethoxyphenylamino Aryl Carboxylate Hydroxyphenyl
Lipophilicity (logP) Higher (due to ethoxy) Moderate Moderate Lower (polar core)
Synthetic Complexity High (multiple substituents) Moderate Low High

Biological Activity

Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, known for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_2O_4. The compound features a quinoline core substituted with an ethoxy group, a carboxylate group, and a dimethoxyphenyl amino moiety. These functional groups contribute to its reactivity and biological activity.

This compound interacts with various biological targets, including enzymes and receptors. The binding affinity of the compound is influenced by its structural features, allowing it to modulate the activity of specific proteins involved in critical biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 µg/mL for some derivatives .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against a range of bacterial strains. In vitro studies demonstrate that it possesses strong antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis. Its ability to inhibit biofilm formation further enhances its therapeutic potential .

Anticancer Properties

Research indicates that this compound may have anticancer effects by inducing cell cycle arrest and apoptosis in cancer cell lines. Studies have shown that it can inhibit the proliferation of c-Myc over-expressing cells through specific mechanisms such as the inhibition of c-Myc-Max dimerization .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Ethyl 5-methoxy-4-(4-methoxyphenyl)methylaminoquinoline-3-carboxylateStructureContains methoxy substituents on both phenyl groups
Methyl 8-methoxyquinoline-3-carboxylic acidStructureExhibits different biological activities due to methoxy positioning
Methyl 4-(3-methylaminophenyl)-6-methoxyquinoline-2-carboxylateStructureFeatures a methyl amino group affecting reactivity

This compound is distinguished by its unique combination of functional groups that enhance its solubility and bioavailability compared to similar compounds.

Case Studies

  • In Vitro Antimicrobial Evaluation : A study evaluated multiple derivatives of quinoline compounds, including this compound. Results indicated significant antimicrobial activity with low MIC values and effective biofilm inhibition compared to standard antibiotics like Ciprofloxacin .
  • Anticancer Studies : In research focused on c-Myc inhibition, the compound demonstrated potent effects in reducing cell viability in cancer cell lines through targeted action on transcriptional control mechanisms .

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